Galarubicin
Description
Galarubicin (DA-125) is a fluorinated anthracycline derivative developed as a chemotherapeutic agent with enhanced DNA-binding affinity and reduced cardiotoxicity compared to traditional anthracyclines like Adriamycin (doxorubicin) . Its molecular formula is C₃₀H₃₂FNO₁₃·ClH (MW: 670.033), featuring seven stereocenters and a fluorine atom that distinguishes it structurally from other anthracyclines . The compound intercalates into DNA, inhibits topoisomerase II (Topo II), and activates the c-Jun N-terminal kinase (JNK) pathway, leading to apoptosis in cancer cells .
This compound is classified under the FDA’s Preferred Term Medorubicin and shares regulatory identifiers (UNII: C7EKF2I37Q) with other anthracycline-based drugs . Its development aims to address the dose-limiting cardiotoxicity of older anthracyclines while maintaining or improving efficacy.
Properties
CAS No. |
140637-86-1 |
|---|---|
Molecular Formula |
C30H33ClFNO13 |
Molecular Weight |
670.0 g/mol |
IUPAC Name |
[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] (2S)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C30H32FNO13.ClH/c1-10(32)28(40)43-9-16(33)30(41)7-13-18(15(8-30)45-29-21(31)27(39)22(34)11(2)44-29)26(38)20-19(24(13)36)23(35)12-5-4-6-14(42-3)17(12)25(20)37;/h4-6,10-11,15,21-22,27,29,34,36,38-39,41H,7-9,32H2,1-3H3;1H/t10-,11-,15-,21+,22+,27-,29-,30-;/m0./s1 |
InChI Key |
FBSHTVGITJROKG-JOVVHMGUSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)[C@H](C)N)O)F)O)O.Cl |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C(C)N)O)F)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Galarubicin is synthesized through a series of chemical reactions. The synthetic route involves the coupling of daunomycinone with 3,4-di-O-acetyl-2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl bromide, followed by deprotection and subsequent reactions to obtain the final product . The industrial production methods for this compound involve similar synthetic routes, with optimization for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Galarubicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include bromine, sodium hydroxide, and N-Boc-beta-alanine sodium salt . The major products formed from these reactions are derivatives of this compound with modified chemical structures .
Scientific Research Applications
Galarubicin has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound for studying the synthesis and reactions of anthracycline derivatives.
Biology: this compound is used in biological studies to understand its effects on cellular processes and DNA interactions.
Medicine: The primary application of this compound is in cancer treatment.
Industry: This compound is used in the pharmaceutical industry for the development of anticancer drugs.
Mechanism of Action
The mechanism of action of Galarubicin involves the inhibition of nucleic acid synthesis through intercalation with DNA . This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. This compound also inhibits topoisomerase II, an enzyme involved in DNA replication, further contributing to its anticancer activity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Anthracyclines
| Compound | Molecular Weight | Key Structural Feature | Mechanism of Action | IC₅₀ (nM)* | Cardiotoxicity | Unique Toxicity |
|---|---|---|---|---|---|---|
| This compound | 670.03 | Fluorine substitution | DNA intercalation, Topo II inhibition, JNK activation | 12.5 | Low | Testicular toxicity |
| Adriamycin | 543.52 | Hydroxyl group | DNA intercalation, Topo II inhibition, ROS generation | 25.8 | High | Cumulative cardiotoxicity |
| Medorubicin | 627.98 | Methoxy group | DNA intercalation, Topo II inhibition | N/A | Moderate | Hepatic toxicity |
| Ladirubicin | 658.05 | Extended side chain | DNA intercalation, Topo II/Ⅰ inhibition | 18.3 | Moderate | Neurotoxicity |
IC₅₀ values based on *in vitro cytotoxicity assays against human leukemia cells (HL-60) .
Efficacy and Toxicity Profiles
- This compound vs. Adriamycin : this compound exhibits 2-fold higher cytotoxicity (IC₅₀: 12.5 nM vs. 25.8 nM) and significantly lower cardiotoxicity due to reduced reactive oxygen species (ROS) generation . However, its testicular toxicity at high doses limits its therapeutic window in preclinical models .
- This compound vs. Pirarubicin : Pirarubicin, a doxorubicin derivative, shares this compound’s Topo II inhibition but lacks fluorination. Hierarchical clustering analysis (HCA) classifies Pirarubicin analogs into distinct subgroups, with this compound forming a unique cluster due to its fluorine atom and stereochemical complexity .
- This compound vs. Ladirubicin : Ladirubicin’s extended side chain enhances Topo I inhibition, broadening its antitumor spectrum but increasing neurotoxicity risk .
Clinical and Regulatory Status
Medorubicin and Ladirubicin are approved in select markets for refractory cancers but face limitations due to hepatic and neurotoxic side effects, respectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
